molecular formula C18H20N2O6 B2673257 ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 325779-22-4

ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2673257
CAS No.: 325779-22-4
M. Wt: 360.366
InChI Key: PYJXVWVYAKRZMR-UHFFFAOYSA-N
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Description

Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromene ring system fused with a piperazine moiety, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of green solvents, efficient catalysts, and controlled reaction temperatures to minimize by-products and environmental impact .

Mechanism of Action

The mechanism of action of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is unique due to its combined chromene and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile molecule for various scientific and industrial applications .

Properties

IUPAC Name

ethyl 4-(8-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-3-25-18(23)20-9-7-19(8-10-20)16(21)13-11-12-5-4-6-14(24-2)15(12)26-17(13)22/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXVWVYAKRZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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